tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxyl group, and a nitrogen atom within a bicyclo[410]heptane framework
Mechanism of Action
Mode of Action
The specific mode of action of Tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
The synthesis of tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route begins with 4-hydroxymethyl pyridine, which undergoes a series of reactions to form the desired bicyclic structure. The key steps include:
Formation of the bicyclic core: This involves cyclization reactions to form the bicyclo[4.1.0]heptane framework.
Introduction of functional groups: The hydroxyl and tert-butyl ester groups are introduced through specific reactions, such as esterification and hydroxylation.
Chemical Reactions Analysis
tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Material Science: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar bicyclic compounds, such as:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has an oxygen atom in place of the hydroxyl group, which can alter its reactivity and applications.
tert-Butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate:
The uniqueness of tert-Butyl 6-hydroxy-3-azabicyclo[41
Properties
IUPAC Name |
tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-11(14)6-8(11)7-12/h8,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYXOONFHQCZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167453-53-2 |
Source
|
Record name | tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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